(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide
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Overview
Description
“2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” is a complex organic compound that features a furan ring, a nitrophenyl group, and a hydrazinecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” typically involves the condensation of a furan derivative with a hydrazinecarboxamide precursor. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Moderate temperatures (50-100°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, “2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” can be used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in drug development.
Industry
In industry, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE
- **2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE
- **2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE
Uniqueness
The uniqueness of “2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H12N4O5 |
---|---|
Molecular Weight |
304.26 g/mol |
IUPAC Name |
[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]urea |
InChI |
InChI=1S/C13H12N4O5/c1-21-12-6-8(17(19)20)2-4-10(12)11-5-3-9(22-11)7-15-16-13(14)18/h2-7H,1H3,(H3,14,16,18)/b15-7+ |
InChI Key |
UTTQLKOMYHTDIN-VIZOYTHASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)N |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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